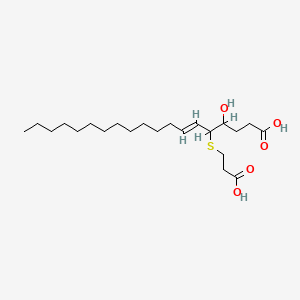
(E)-5-(2-carboxyethylsulfanyl)-4-hydroxynonadec-6-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-5-(2-carboxyethylsulfanyl)-4-hydroxynonadec-6-enoic acid is an organic compound with a complex structure that includes a carboxyethylsulfanyl group, a hydroxyl group, and a nonadecenoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-carboxyethylsulfanyl)-4-hydroxynonadec-6-enoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Nonadecenoic Acid Chain: This can be achieved through the elongation of shorter fatty acid chains using methods such as the Wittig reaction or olefin metathesis.
Introduction of the Hydroxyl Group: This step often involves the use of hydroxylation reactions, where a hydroxyl group is introduced into the nonadecenoic acid chain.
Addition of the Carboxyethylsulfanyl Group: This can be done through thiol-ene reactions, where a thiol group reacts with an alkene to form the desired sulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-5-(2-carboxyethylsulfanyl)-4-hydroxynonadec-6-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyethylsulfanyl group can be reduced to form a thiol group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(E)-5-(2-carboxyethylsulfanyl)-4-hydroxynonadec-6-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (E)-5-(2-carboxyethylsulfanyl)-4-hydroxynonadec-6-enoic acid involves its interaction with specific molecular targets and pathways. The carboxyethylsulfanyl group can interact with thiol groups in proteins, potentially affecting their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with other molecules. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
(E)-5-(2-carboxyethylsulfanyl)-4-hydroxynonadec-6-enoic acid can be compared with other similar compounds such as:
Nonadecenoic Acid Derivatives: Compounds with similar fatty acid chains but different functional groups.
Hydroxylated Fatty Acids: Compounds with hydroxyl groups on fatty acid chains.
Sulfanyl Fatty Acids: Compounds with sulfanyl groups on fatty acid chains.
Uniqueness
The combination of the carboxyethylsulfanyl group, hydroxyl group, and nonadecenoic acid chain in this compound makes it unique
Conclusion
This compound is a compound with a unique structure and diverse applications in various fields
Eigenschaften
CAS-Nummer |
95061-94-2 |
|---|---|
Molekularformel |
C22H40O5S |
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
(E)-5-(2-carboxyethylsulfanyl)-4-hydroxynonadec-6-enoic acid |
InChI |
InChI=1S/C22H40O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20(28-18-17-22(26)27)19(23)15-16-21(24)25/h13-14,19-20,23H,2-12,15-18H2,1H3,(H,24,25)(H,26,27)/b14-13+ |
InChI-Schlüssel |
VXONFJQHQJLICT-BUHFOSPRSA-N |
SMILES |
CCCCCCCCCCCCC=CC(C(CCC(=O)O)O)SCCC(=O)O |
Isomerische SMILES |
CCCCCCCCCCCC/C=C/C(C(CCC(=O)O)O)SCCC(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCC=CC(C(CCC(=O)O)O)SCCC(=O)O |
Synonyme |
4-hydroxy-5-((2-carboxyethyl)thio)-6-nonadecenoic acid desamino-2-norleukotriene E1 DN-LTE(1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(E)-3-(4-chlorophenyl)-1-[4-[(E)-2-(4-chlorophenyl)ethenyl]-1-ethyl-4-hydroxypiperidin-3-yl]prop-2-en-1-one;hydrochloride](/img/structure/B1237713.png)

![9,10-Dihydroxy-5,7-dimethoxy-3-methylbenzo[g]isochromen-1-one](/img/structure/B1237715.png)


![1-S-[(1Z)-6-(methylsulfanyl)-N-(sulfooxy)hexanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1237723.png)
![3-ethyl-2-[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzoxazol-3-ium](/img/structure/B1237724.png)
![1-ethyl-2-[3-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indolium](/img/structure/B1237725.png)
